molecular formula C5H9Cl2NO B13708420 1-Methylazetidine-3-carbonyl Chloride Hydrochloride

1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Cat. No.: B13708420
M. Wt: 170.03 g/mol
InChI Key: ZYWFREOQCJLTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride involves several steps. One common method includes the deprotection of α-chloro-β-aminosulfinyl imidates with hydrochloric acid in dioxane, followed by hydrolysis to yield the desired ester . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylazetidine-3-carbonyl Chloride Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylazetidine-3-carbonyl Chloride Hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

1-Methylazetidine-3-carbonyl Chloride Hydrochloride can be compared with other azetidine derivatives, such as aziridines and other four-membered heterocycles. While aziridines also exhibit ring strain, azetidines are more stable and easier to handle . This stability, combined with their unique reactivity, makes this compound a valuable compound in scientific research.

Similar compounds include:

Properties

Molecular Formula

C5H9Cl2NO

Molecular Weight

170.03 g/mol

IUPAC Name

1-methylazetidine-3-carbonyl chloride;hydrochloride

InChI

InChI=1S/C5H8ClNO.ClH/c1-7-2-4(3-7)5(6)8;/h4H,2-3H2,1H3;1H

InChI Key

ZYWFREOQCJLTJU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)C(=O)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.